(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+)

Catalog No.
S906317
CAS No.
17499-68-2
M.F
C20H16F12O8Zr
M. Wt
707.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconi...

CAS Number

17499-68-2

Product Name

(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+)

IUPAC Name

(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+)

Molecular Formula

C20H16F12O8Zr

Molecular Weight

707.6 g/mol

InChI

InChI=1S/4C5H5F3O2.Zr/c4*1-3(9)2-4(10)5(6,7)8;/h4*2,10H,1H3;/q;;;;+4/p-4/b4*4-2-;

InChI Key

RFKSRVWCEAGSJH-UHFFFAOYSA-N

SMILES

CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Zr+4]

Canonical SMILES

CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Zr]

Catalyst Development

The Lewis acidity of the zirconium(IV) center and the steric and electronic properties of the ligand can be tuned to create efficient catalysts for various organic reactions. Studies have shown that (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) exhibits catalytic activity in:

  • Ring-opening polymerization: This complex can be used as a catalyst for the polymerization of cyclic olefins, such as norbornene and cyclopentene, to produce high-molecular-weight polymers with well-defined structures.
  • Diels-Alder reactions: The complex can promote Diels-Alder reactions between dienes and dienophiles with high enantioselectivity, meaning it can selectively produce one specific stereoisomer of the product.

Material Science Applications

The unique combination of thermal stability and hydrophobicity of (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) makes it a promising candidate for various material science applications, such as:

  • Precursors for ceramic materials: This complex can be used as a precursor for the synthesis of zirconium oxide (ZrO2) nanoparticles with controlled size and morphology, which are valuable materials for various applications, including catalysts, fuel cells, and sensors.
  • Polymer additives: The complex can be incorporated into polymers to improve their thermal stability, water resistance, and flame retardancy.

Biomedical Applications

Recent research suggests that (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) may have potential applications in the field of biomedicine due to its:

  • Antibacterial properties: Studies have shown that the complex exhibits antibacterial activity against various bacterial strains, making it a potential candidate for the development of novel antibiotics.
  • Tumor imaging: The complex can be radiolabeled with isotopes like 18F for potential use in positron emission tomography (PET) imaging of tumors.

(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) is a coordination compound characterized by a zirconium ion coordinated with a ligand that contains trifluoromethyl and oxo functional groups. This compound exhibits unique properties due to the presence of the trifluoromethyl group, which enhances its reactivity and stability. The molecular formula is represented as C5H5F3O2Zr\text{C}_5\text{H}_5\text{F}_3\text{O}_2\text{Zr} with a CAS number of 17499-68-2. Its structure involves a zirconium ion in the +4 oxidation state, which plays a critical role in its chemical behavior and applications in various fields.

This specific complex likely doesn't have a well-defined biological mechanism of action. However, zirconium complexes with Tfac ligands can act as Lewis acids due to the empty orbitals of the Zr(4+) ion. This property allows them to bind to Lewis bases and potentially participate in catalytic reactions [].

  • Potential Skin and Eye Irritant: Wear gloves and safety glasses when handling the compound [].
  • May Decompose Upon Heating: Handle with care and avoid excessive heating.

  • Oxidation: The compound can be oxidized to yield higher oxidation state zirconium species.
  • Reduction: It can be reduced to form lower oxidation state zirconium species.
  • Substitution: Ligands in the coordination sphere of zirconium can be substituted with other ligands.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically employed.
  • Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents or by heating the reaction mixture.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield zirconium oxides, while reduction can produce zirconium hydrides. Substitution reactions can lead to new zirconium complexes with different ligands.

Research into the biological activity of (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) is ongoing. Preliminary studies suggest potential applications in biological imaging and diagnostics due to its unique coordination chemistry. Its reactivity may also allow for interactions with biological molecules, potentially leading to therapeutic applications.

The synthesis of (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) typically involves the reaction of zirconium salts with appropriate ligand precursors. A common method includes:

  • Reacting zirconium tetrachloride with (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-ol in the presence of a base such as triethylamine.
  • Conducting the reaction under an inert atmosphere to prevent oxidation and hydrolysis.
  • Purifying the product through recrystallization or chromatography.

Industrial production may utilize similar methods but on a larger scale, incorporating continuous flow reactors for enhanced efficiency.

(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) has several significant applications:

  • Catalysis: It serves as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.
  • Materials Science: The compound is utilized in synthesizing advanced materials such as metal-organic frameworks and nanomaterials.
  • Biology and Medicine: Ongoing research explores its potential as a therapeutic agent or tool for biological imaging and diagnostics.
  • Industry: It is employed in producing specialty chemicals and processes requiring high-performance catalysts.

Interaction studies are crucial for understanding how (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) behaves in different environments. Research indicates that its coordination chemistry allows it to interact effectively with various substrates, enhancing its catalytic properties. The trifluoromethyl group may also influence its interaction with biomolecules.

Several compounds share structural similarities with (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+). Here are some notable examples:

Compound NameCAS NumberKey Features
(Z)-4-Oxopent-2-enal34218-22-9A simpler aldehyde derivative without fluorine substituents.
Iron(3+);4-Oxopent-2-enolate14024-18-1Contains iron instead of zirconium; used in different catalytic processes.
Zirconium(IV) Trifluoromethanesulphonate9961583A different coordination complex involving trifluoromethanesulfonate ligands.

Uniqueness

The uniqueness of (Z)-1,1,1-trifluoro-4-oxopent-2-en-2olate;zirconium(4+) lies in its specific combination of trifluoromethyl and oxo functionalities along with the tetravalent zirconium center. This combination provides distinct chemical properties that are advantageous for catalysis and materials science applications compared to other similar compounds.

Dates

Modify: 2023-08-15

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